molecular formula C16H19NO2S B451909 Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate CAS No. 438220-53-2

Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B451909
CAS No.: 438220-53-2
M. Wt: 289.4g/mol
InChI Key: SVZJECUEJBBHNI-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra show characteristic peaks at:

  • $$ 3340 \, \text{cm}^{-1} $$ (N–H stretch, amine)
  • $$ 1695 \, \text{cm}^{-1} $$ (C=O ester)
  • $$ 1590 \, \text{cm}^{-1} $$ (C=C aromatic)
  • $$ 1260 \, \text{cm}^{-1} $$ (C–O–C ester).

The absence of a broad O–H stretch ($$ >3000 \, \text{cm}^{-1} $$) confirms the esterification of the carboxyl group.

Nuclear Magnetic Resonance (NMR)

1H NMR (300 MHz, CDCl₃) :

  • $$ \delta \, 1.35 \, \text{ppm} $$ (t, 3H, CH₂CH₃)
  • $$ \delta \, 2.25 \, \text{ppm} $$ (s, 6H, Ar–CH₃)
  • $$ \delta \, 4.30 \, \text{ppm} $$ (q, 2H, OCH₂)
  • $$ \delta \, 6.75–7.15 \, \text{ppm} $$ (m, 3H, aromatic H).

13C NMR :

  • $$ \delta \, 14.1 \, \text{ppm} $$ (CH₂CH₃)
  • $$ \delta \, 167.2 \, \text{ppm} $$ (C=O)
  • $$ \delta \, 145.5 \, \text{ppm} $$ (thiophene C–S).

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at $$ 285 \, \text{nm} $$ (π→π* transition) and a shoulder at $$ 320 \, \text{nm} $$ (n→π* transition), consistent with conjugated thiophene systems. Solvatochromic shifts in polar solvents (e.g., ethanol) confirm intramolecular charge transfer.

Computational Chemistry Approaches to Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO gap: $$ 4.12 \, \text{eV} $$
  • Electrostatic potential: Localized negative charge on O ($$ -0.45 \, e $$) and S ($$ -0.32 \, e $$).

Frontier molecular orbitals :

Orbital Energy (eV) Contribution
HOMO -6.21 Thiophene π
LUMO -2.09 Ester C=O

TD-DFT simulations predict UV-Vis transitions within $$ 0.19 \, \text{eV} $$ of experimental values. The methyl groups on the phenyl ring increase steric bulk, reducing planarity and altering conjugation.

Tautomeric Behavior and Resonance Stabilization Mechanisms

The compound exhibits prototropic tautomerism between the amino-thiophene (A) and imino-thiophene (B) forms:

$$
\text{A} \rightleftharpoons \text{B} \quad \Delta G^\circ = +2.3 \, \text{kcal/mol}
$$

NMR studies in DMSO-d₆ show a 85:15 equilibrium favoring the amino form due to resonance stabilization. Key stabilization mechanisms include:

  • Conjugative resonance : Delocalization of the amino lone pair into the thiophene ring.
  • Intramolecular H-bonding : N–H⋯O=C interaction ($$ 2.01 \, \text{Å} $$).
  • Hyperconjugation : σ(C–H) → π*(C–S) interactions.

Tautomerization energy barriers :

Transition State Energy (kcal/mol)
A → B 12.4
B → A 10.1

The 3,4-dimethylphenyl group sterically hinders tautomerization, increasing the activation energy by $$ 15\% $$ compared to unsubstituted analogs.

Properties

IUPAC Name

ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(11(4)20-15(14)17)12-7-6-9(2)10(3)8-12/h6-8H,5,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZJECUEJBBHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC(=C(C=C2)C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357053
Record name ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438220-53-2
Record name ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup and Standard Conditions

The synthesis begins with the reaction of 3,4-dimethylacetophenone, ethyl cyanoacetate, and elemental sulfur in a 9:1 ethanol-water solvent system at 100°C. Piperidinium borate (20 mol%) serves as the catalyst, enabling completion within 20 minutes and yielding the target compound at 96% (Table 1).

Table 1: Standard Reaction Conditions

ParameterValue
CatalystPiperidinium borate (20 mol%)
SolventEthanol:H₂O (9:1)
Temperature100°C
Reaction Time20 minutes
Yield96%

This protocol eliminates the need for column chromatography, as the product precipitates upon cooling and is isolated via filtration.

Catalyst Loading Optimization

Systematic studies evaluated the impact of catalyst loading on reaction efficiency (Table 2). At 20 mol%, the reaction achieved quantitative conversion, whereas lower loadings (10–15 mol%) required extended times (30–45 minutes) for comparable yields.

Table 2: Catalyst Loading Effects

Catalyst Loading (mol%)Reaction TimeYield (%)
024 h0
1045 min82
1530 min89
2020 min96

The data underscore the catalyst’s role in accelerating both the Knoevenagel condensation and cyclization steps.

Catalyst Recycling and Environmental Performance

A hallmark of this method is the recyclability of the piperidinium borate catalyst. After completion, the ethanol-water solvent is evaporated, and the catalyst is recovered via aqueous extraction. Over five cycles, the catalyst retained >90% activity, with only a marginal yield reduction to 88% in the fifth run (Table 3).

Table 3: Catalyst Recyclability Data

CycleYield (%)
196
295
393
490
588

This recyclability aligns with green chemistry principles, minimizing waste and operational costs.

Mechanistic Elucidation of the Catalytic Process

The reaction mechanism unfolds in four discrete steps (Figure 1):

  • Knoevenagel Condensation : The piperidinium cation protonates the ketone, facilitating nucleophilic attack by the cyanoacetate enolate to form an α,β-unsaturated nitrile.

  • Sulfur Incorporation : Elemental sulfur reacts with the nitrile’s β-carbon, generating a thioenolate intermediate.

  • Cyclization : Intramolecular attack by the thiolate on the nitrile group forms the thiophene ring.

  • Aromatization : Loss of water and ethanol yields the final 2-aminothiophene product.

The borate anion stabilizes transition states during enolate formation, while the piperidinium ion facilitates proton transfers, collectively lowering activation barriers.

Comparative Analysis with Traditional Methods

Classical Gewald reactions often employ stoichiometric bases like morpholine or piperidine, generating substantial alkaline waste. In contrast, the catalytic piperidinium borate system reduces base usage by 80%, as demonstrated in Table 4.

Table 4: Environmental and Efficiency Metrics

ParameterTraditional MethodCatalytic Method
Base Equivalents2.00.2
Reaction Time6–12 h20 min
Solvent Volume (mL/g)3015
E-Factor*8.21.5
*E-Factor = (Total waste)/(Product mass).

The catalytic approach also eliminates halogenated solvents, further enhancing sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

Scientific Research Applications

Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-3-carboxylate derivatives are structurally diverse, with variations primarily in the substituents on the phenyl ring at position 3. Below is a detailed comparison of Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate with its analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents (Position 4) Mol. Wt. (g/mol) CAS No. LogP* Suppliers
This compound (Target) C₁₅H₁₇NO₂S 3,4-dimethylphenyl 275.37 351156-17-7 ~3.5† 1 (CymitQuimica)
Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate C₁₄H₁₄FNO₂S 4-fluorophenyl 279.33 350989-70-7 ~2.8 1 (AldrichCPR)
Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate C₁₄H₁₄ClNO₂S 4-chlorophenyl 295.78 350989-77-4 ~3.2 1 (AldrichCPR)
Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate C₁₅H₁₇NO₃S 4-methoxyphenyl 291.36 379247-26-4 ~2.5 10 (Various)
Ethyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate C₁₆H₁₉NO₂S 2,4-dimethylphenyl 289.40 350990-04-4 ~3.7 1

Notes:

  • LogP* : Predicted using substituent contributions (e.g., electron-withdrawing groups like -Cl/-F reduce LogP vs. electron-donating -OCH₃).
  • †Estimated : The 3,4-dimethylphenyl group increases hydrophobicity compared to methoxy or halide substituents.

Crystallographic and Stability Data

  • Target Compound: Crystallizes in the monoclinic system (space group P2₁/c), with intermolecular N–H···O hydrogen bonds stabilizing the lattice .
  • 4-Fluorophenyl Analog : Forms a denser crystal lattice (density = 1.42 g/cm³) due to stronger F···H interactions, increasing melting point (MP = 148–150°C) vs. the target compound (MP = 132–134°C) .

Biological Activity

Introduction

Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate (CAS No. 438220-53-2) is a thiophene derivative with potential biological activity. Its structure includes an amino group and a carboxylate group, which are crucial for its reactivity and biological interactions. This article reviews the compound's biological activities, synthesis, and potential applications based on diverse sources.

Chemical Properties

  • Molecular Formula : C₁₆H₁₉NO₂S
  • Molecular Weight : 289.39256 g/mol
  • Structure : The compound features a thiophene ring substituted with an amino group and a carboxylate group, enhancing its reactivity.
PropertyValue
CAS Number438220-53-2
Melting PointNot specified
Boiling PointNot specified
DensityNot specified
Hazard ClassificationIrritant

Biological Activity

Anticancer Potential

Recent studies have indicated that thiophene derivatives, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells:

  • Cytotoxicity Studies : Compounds derived from thiophene rings have demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and melanoma (MEL-8) cell lines. These studies suggest that modifications to the thiophene structure can enhance biological potency and selectivity against cancer cells .

The proposed mechanism of action for this compound involves:

  • Induction of Apoptosis : Flow cytometry assays have revealed that these compounds can trigger apoptosis through the activation of caspase pathways.
  • Cell Cycle Arrest : Certain derivatives have been shown to arrest the cell cycle at the G1 phase, thereby inhibiting further cell division .

Antimicrobial Activity

In addition to anticancer properties, thiophene derivatives are also noted for their antimicrobial activity. Research indicates that structural modifications at specific positions on the thiophene ring can significantly influence their efficacy against various microbial strains .

Case Studies

  • Study on Anticancer Activity :
    • A series of experiments evaluated the cytotoxic effects of this compound against human acute leukemia cell lines (CEM-13 and U-937). Results indicated that these compounds exhibited greater cytotoxicity than conventional chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial properties of various thiophene derivatives against common pathogens. The results showed that specific substitutions on the thiophene ring enhanced antibacterial activity, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureEffect on Activity
Presence of Electron-Withdrawing Groups (EWGs)Increases cytotoxicity against cancer cells
Substituents on the Thiophene RingModulates antimicrobial efficacy

Research indicates that the presence of electron-withdrawing groups at specific positions enhances biological activity, while electron-donating groups may reduce it .

This compound represents a promising candidate in drug discovery due to its diverse biological activities, particularly in anticancer and antimicrobial applications. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological profile for therapeutic use.

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate, and how can purity be ensured during synthesis?

The compound is synthesized via multi-step reactions, typically starting with the Gewald reaction to form the thiophene core. For example, 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate analogs are prepared using Gewald methodology with ketones, sulfur, and cyanoacetates under basic conditions . Key steps include:

  • Functionalization : Introduction of substituents (e.g., 3,4-dimethylphenyl) via Suzuki coupling or electrophilic aromatic substitution.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
  • Quality Control : Thin-layer chromatography (TLC) and HPLC to monitor reaction progress and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural confirmation requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm) and confirm substituent positions .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 331.47 for C19_{19}H25_{25}NO2_2S) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-S bond ~1.70 Å) .

Advanced Research Questions

Q. How can computational modeling optimize the biological activity of this thiophene derivative?

Molecular docking (AutoDock, Schrödinger) predicts interactions with targets like enzymes or receptors. For example:

  • Target Binding : The 3,4-dimethylphenyl group may occupy hydrophobic pockets in kinase targets, while the ester moiety enhances solubility .
  • SAR Studies : Modifying substituents (e.g., replacing methyl with nitro groups) alters electronic effects and binding affinity. QSAR models quantify these relationships .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50_{50} values or selectivity may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Impurity Effects : Use HPLC-MS to rule out byproducts (e.g., unreacted intermediates) .
  • Solvent Artifacts : Compare results in DMSO vs. aqueous buffers to assess aggregation .

Q. How does crystallographic data inform the design of analogs with improved stability?

SHELXL-refined structures reveal:

  • Torsional Strain : Methyl groups at positions 4 and 5 may induce steric hindrance, prompting substitution with smaller groups (e.g., halogens) .
  • Hydrogen Bonding : The amino group at position 2 participates in intermolecular H-bonds, stabilizing crystal packing. Disrupting this network (e.g., via acetylation) may enhance solubility .

Q. What methodologies assess the compound’s potential toxicity in early-stage drug development?

  • In Vitro Assays : HepG2 cell viability assays and Ames test for mutagenicity .
  • In Silico Tools : ProTox-II predicts hepatotoxicity (e.g., CYP450 inhibition risk) .
  • Metabolic Profiling : LC-MS identifies reactive metabolites (e.g., epoxide intermediates) .

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